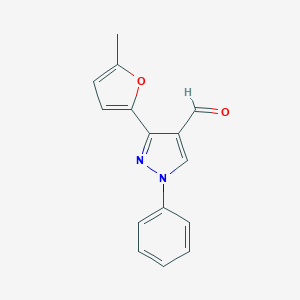

3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(5-methylfuran-2-yl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-11-7-8-14(19-11)15-12(10-18)9-17(16-15)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPIACVNXSPAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355967 | |

| Record name | 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

210825-08-4 | |

| Record name | 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This molecule represents a valuable scaffold in medicinal chemistry and materials science, combining the privileged pyrazole core with a bio-renewable furan moiety. We will dissect the synthetic strategy, focusing on the highly efficient one-pot Vilsmeier-Haack cyclization and formylation of a key hydrazone intermediate. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: Strategic Importance of the Target Scaffold

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active agents. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The incorporation of a furan ring, particularly the 5-methylfuran moiety which can be derived from lignocellulosic biomass, introduces a desirable element of sustainability and unique stereoelectronic properties to the molecular framework.[3]

The target compound, this compound, is a highly functionalized intermediate. The C4-formyl group serves as a versatile chemical handle for further molecular elaboration, enabling the construction of complex derivatives such as Schiff bases, condensed heterocycles, and other pharmacophores through well-established chemical transformations.[4][5][6] This guide details a robust and convergent synthetic approach that minimizes step count and maximizes efficiency.

Synthetic Strategy and Mechanistic Underpinnings

2.1. Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule 3 points to two primary strategies:

-

Late-Stage Formylation: Construction of the 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole core first, followed by a subsequent formylation reaction at the C4 position.

-

Convergent Cyclization-Formylation: A one-pot reaction where the pyrazole ring is formed and formylated simultaneously from an acyclic precursor.

While the first approach is viable, the second offers superior efficiency. The Vilsmeier-Haack reaction, when applied to ketone hydrazones, provides a powerful and direct route to 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[7][8][9] This pathway leverages a readily accessible hydrazone intermediate 2 , formed from the condensation of 1-(5-methylfuran-2-yl)ethan-1-one 1 and phenylhydrazine. This convergent strategy is selected for its operational simplicity and high yields.

Caption: Retrosynthetic pathway for the target molecule.

2.2. Causality of the Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for formylating electron-rich systems.[10][11][12] In this specific application, it performs a dual role: cyclization and formylation.

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). A subsequent chloride displacement yields the electrophilic chloroiminium cation, known as the Vilsmeier reagent. This step is highly exothermic and must be performed under anhydrous conditions at low temperatures.[12]

-

Initial Electrophilic Attack: The hydrazone intermediate 2 attacks the Vilsmeier reagent. The initial site of attack is the enamine-like β-carbon of the hydrazone, which is nucleophilic.

-

Cyclization: The nitrogen of the hydrazone then acts as an intramolecular nucleophile, attacking the newly formed iminium carbon. This electrocyclization step forges the pyrazole ring.

-

Aromatization and Formylation: Elimination of dimethylamine and subsequent tautomerization leads to the aromatic 1,3-disubstituted pyrazole intermediate. This pyrazole is electron-rich and readily undergoes a second electrophilic aromatic substitution at the C4 position with another equivalent of the Vilsmeier reagent.

-

Hydrolysis: The final workup with water hydrolyzes the resulting iminium salt at the C4 position to yield the desired carbaldehyde product 3 .

Caption: Simplified workflow of the Vilsmeier-Haack cyclization-formylation.

Experimental Section: Step-by-Step Protocols

Safety Precaution: The Vilsmeier-Haack reaction involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. This entire synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All glassware must be thoroughly dried before use.

Part 1: Synthesis of 1-(5-methylfuran-2-yl)ethan-1-one phenylhydrazone (2)

-

Materials:

-

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(5-methylfuran-2-yl)ethan-1-one (1 ) (10.0 g, 80.6 mmol) in 100 mL of absolute ethanol.

-

To this solution, add phenylhydrazine (8.7 g, 80.6 mmol, 1.0 eq.).

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the phenylhydrazone intermediate 2 as a crystalline solid. The product is typically used in the next step without further purification.

-

Part 2: Synthesis of this compound (3)

-

Materials:

-

1-(5-methylfuran-2-yl)ethan-1-one phenylhydrazone (2 )

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed Ice

-

Sodium Hydroxide (NaOH) solution (10% w/v) or Sodium Bicarbonate (sat. aq.)

-

Ethyl Acetate or Dichloromethane for extraction

-

-

Protocol:

-

Vilsmeier Reagent Preparation: In a three-neck flask fitted with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (30 mL). Cool the flask in an ice-salt bath to 0 °C.

-

Add POCl₃ (15.0 mL, 161 mmol, ~3-4 eq.) dropwise to the cold, stirred DMF via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. This addition is exothermic.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, during which the viscous, white Vilsmeier reagent will form.[12]

-

Reaction: Dissolve the hydrazone 2 (prepared in Part 1, ~80.6 mmol) in a minimal amount of anhydrous DMF (~20 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent.

-

After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.[7] Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large beaker of crushed ice (~500 g) with vigorous stirring. This quenching step is highly exothermic and should be performed cautiously in the fume hood.

-

Neutralize the acidic aqueous solution by slowly adding a 10% NaOH solution or saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

-

Stir the mixture for an additional hour to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using an ethyl acetate-petroleum ether gradient to yield the pure target compound 3 (CAS 210825-08-4) as a solid.[7][15]

-

Data Summary and Troubleshooting

4.1. Expected Results

The following table summarizes the key parameters for this synthetic procedure. Yields are indicative and may vary based on the scale and purity of reagents.

| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | Ketone 1 | Phenylhydrazine | Acetic Acid | Ethanol | Reflux (~78°C) | 2-3 | >90% |

| 2 | Hydrazone 2 | POCl₃ / DMF | - | DMF | 80-90°C | 4-6 | 65-80% |

Characterization Data for Product (3):

-

Molecular Formula: C₁₅H₁₂N₂O₂

-

Molecular Weight: 252.27 g/mol [15]

-

Appearance: Typically a pale yellow or off-white solid.

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8-10.0 ppm), pyrazole proton (~8.0-8.5 ppm), aromatic protons of the phenyl and furan rings, and the furan methyl group (~2.4 ppm).

-

IR (cm⁻¹): Expect strong carbonyl stretching for the aldehyde (~1670-1690 cm⁻¹).

4.2. Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield in Step 2 | 1. Wet reagents/glassware. 2. Vilsmeier reagent decomposition (added too quickly or at too high a temperature). 3. Insufficient heating during reaction. | 1. Ensure all reagents (especially DMF) are anhydrous and glassware is oven-dried.[12] 2. Strictly control the temperature during POCl₃ addition to below 10°C.[12] 3. Ensure the reaction is heated to the recommended 80-90°C for the specified duration. |

| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Stoichiometry of Vilsmeier reagent is too low. | 1. Extend the reaction time and monitor carefully by TLC. 2. Use at least 3 equivalents of the Vilsmeier reagent (POCl₃ and DMF) relative to the hydrazone. |

| Difficulty Isolating Product | 1. Product has some water solubility. 2. Emulsion formation during extraction (if performed). | 1. After neutralization, thoroughly chill the aqueous mixture to maximize precipitation. If necessary, extract the aqueous layer multiple times with ethyl acetate or dichloromethane. 2. If extracting, saturate the aqueous layer with NaCl (brine) to break emulsions and reduce the product's aqueous solubility.[12] |

References

-

Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

-

PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

NIH. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available from: [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

-

ACS Publications. One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. Available from: [Link]

-

ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... Available from: [Link]

-

ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available from: [Link]

-

Taylor & Francis Online. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available from: [Link]

-

PMC - PubMed Central - NIH. Recent Developments in the Synthesis of β-Diketones. Available from: [Link]

-

Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available from: [Link]

-

Semantic Scholar. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Tschitschibabin-Müller/98a72b53683a65476a3e11400623a6c53335559c]([Link]

-

Who we serve. General and Efficient Protocol for Formylation of Aromatic and Heterocyclic Phenols. Available from: [Link]

-

ACS Publications. Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Available from: [Link]

-

PMC - NIH. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). Available from: [Link]

-

KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

-

MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-diketones. Available from: [Link]

-

HETEROCYCLES, Vol. Synthesis of substituted 2-bromopyridine aldehydes. Available from: [Link]

- Google Patents. Process for the preparation of 1,3-dicarbonyl compounds.

-

organic-chemistry.org. Formylation - Common Conditions. Available from: [Link]

-

Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

-

Beilstein Journals. (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Available from: [Link]

-

Wikipedia. Formylation. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Available from: [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

-

Wikipedia. 2-Acetyl-5-methylfuran. Available from: [Link]

-

PubMed. Experimental and Theoretical Studies of the Pyrazoline Derivative 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole and its Application for Selective Detection of Cd 2+ ion as Fluorescent Sensor. Available from: [Link]

-

Matrix Fine Chemicals. 1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE. Available from: [Link]

-

JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

MDPI. (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. Available from: [Link]

-

PubMed Central. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels | MDPI [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-Acetyl-5-methylfuran - Wikipedia [en.wikipedia.org]

- 14. 1-(5-METHYLFURAN-2-YL)ETHAN-1-ONE | CAS 1193-79-9 [matrix-fine-chemicals.com]

- 15. scbt.com [scbt.com]

Crystal structure of 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Crystal Structure of 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The title compound, this compound, combines the privileged pyrazole nucleus with a furan moiety, a heterocyclic ring also prevalent in bioactive molecules. Understanding the precise three-dimensional arrangement and intermolecular interactions of this molecule through single-crystal X-ray diffraction is paramount for rational drug design and the development of structure-activity relationships (SAR).

This guide provides a comprehensive framework for the synthesis, crystallization, and complete crystallographic analysis of this compound. By drawing upon established methodologies for analogous structures, we present detailed, field-proven protocols and anticipate the key structural features that will govern its solid-state behavior. This document serves as a self-validating roadmap for researchers aiming to elucidate the structure of this compound and leverage that knowledge for advanced drug discovery applications.

The Strategic Importance of Structural Elucidation

In modern drug development, the crystal structure of a lead compound is not merely confirmatory data; it is a foundational blueprint. The precise knowledge of atomic coordinates, bond angles, and conformational preferences allows for the computational modeling of interactions with biological targets, such as enzymes or receptors. The pyrazole ring system, with its distinct arrangement of nitrogen atoms, offers multiple points for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition.[1][4]

The title compound features several key functional groups:

-

1-Phenyl Ring: This bulky group influences the overall molecular conformation and can engage in π-π stacking interactions.

-

3-(5-methylfuran-2-yl) Group: The furan ring introduces additional heteroatoms and potential for hydrogen bonding, while the methyl group can influence solubility and steric interactions.

-

4-Carbaldehyde Group: The aldehyde's oxygen atom is a potent hydrogen bond acceptor, likely playing a dominant role in the crystal packing.

Elucidating the crystal structure will authoritatively answer critical questions: What is the preferred orientation of the phenyl and furan rings relative to the central pyrazole core? Which intermolecular forces dictate the packing in the solid state? Answering these questions is essential for designing next-generation analogues with enhanced potency and selectivity.

Experimental Workflow: From Synthesis to Single Crystal

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The following workflow is based on established and reliable methods for similar pyrazole derivatives.[5][6][7]

Figure 1: Proposed workflow for synthesis and crystallization.

Protocol 2.1: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of activated aromatic and heterocyclic compounds, making it an ideal choice for synthesizing the target molecule.

-

Preparation of the Vilsmeier Reagent: To a stirred solution of N,N-dimethylformamide (DMF, 20 mmol) cooled in an ice bath (0-5°C), slowly add phosphorus oxychloride (POCl₃, 10 mmol) dropwise over 30 minutes. Maintain the temperature below 10°C.

-

Addition of Precursor: Prepare a solution of a suitable precursor, such as 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole (10 mmol), in DMF (15 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains between 0-5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with continuous stirring.

-

Isolation: A precipitate of the crude product should form. Allow it to stir for 15-30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel, wash thoroughly with cold water to remove any residual salts and DMF, and air-dry.

Protocol 2.2: Purification and Crystal Growth

The purity of the compound is critical for growing high-quality crystals. Recrystallization is the most effective method for this purpose.

-

Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. If solubility is an issue, a solvent mixture such as DMF/ethanol (1:2 v/v) can be effective.[5]

-

Crystal Growth by Slow Evaporation: Filter the hot solution to remove any insoluble impurities. Cover the container with a perforated lid (e.g., parafilm with pinholes) and leave it undisturbed at room temperature. Slow evaporation of the solvent over several days should yield single crystals suitable for X-ray diffraction.

-

Harvesting: Carefully select a well-formed, transparent crystal with sharp edges and no visible defects under a microscope.

X-ray Crystallographic Analysis: The Path to the Structure

Once a suitable crystal is obtained, its structure can be determined using single-crystal X-ray diffraction.

Figure 2: Standard workflow for X-ray crystallographic analysis.

Protocol 3.1: Data Collection and Refinement

-

Mounting: The selected crystal is mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer, such as a Bruker SMART APEXII CCD, equipped with a fine-focus sealed tube generating Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[5][6][8]

-

Data Reduction: The collected diffraction data is integrated and corrected for various factors (e.g., Lorentz and polarization effects). An absorption correction, typically multi-scan (SADABS), is applied.[8]

-

Structure Solution and Refinement: The structure is solved using direct methods (e.g., SHELXS or SHELXT) and refined by full-matrix least-squares on F² using programs like SHELXL.[6][8] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Anticipated Structural Features and Analysis

While the precise data for the title compound requires experimental determination, we can predict its key structural characteristics with high confidence by analyzing published structures of close analogues.[5][6][8][9]

Crystallographic and Molecular Geometry

The compound is expected to crystallize in a common space group for organic molecules, such as the monoclinic P2₁/c system. The asymmetric unit will contain one molecule.

Table 1: Anticipated Crystallographic Data for this compound (Based on data from analogous pyrazole structures[5][6][8])

| Parameter | Expected Value/Type | Rationale |

| Chemical Formula | C₁₅H₁₂N₂O₂ | Confirmed from chemical identity.[10] |

| Formula Weight | 252.27 g/mol | Confirmed from chemical identity.[10] |

| Crystal System | Monoclinic | Common for this class of compounds.[5][6][8] |

| Space Group | P2₁/c | A frequently observed centrosymmetric space group. |

| a (Å) | 8.5 – 9.6 | Inferred from analogues.[5][8] |

| b (Å) | 6.7 – 15.2 | Inferred from analogues.[6][8] |

| c (Å) | 22.0 – 23.0 | Inferred from analogues.[5][6] |

| β (°) | 93 – 99 | Characteristic of monoclinic systems.[5][6][8] |

| Volume (ų) | 1000 – 1400 | Dependent on cell parameters. |

| Z | 4 | Number of molecules per unit cell. |

| T (K) | 100 or 150 | Standard for data collection.[5][6][8] |

The central pyrazole ring is expected to be essentially planar. The most significant structural parameter will be the dihedral angle between this pyrazole ring and the N1-substituted phenyl ring. In related structures, this angle typically ranges from 35° to 75°, indicating a twisted conformation to minimize steric hindrance.[5][8] The carbaldehyde group is anticipated to be nearly coplanar with the pyrazole ring to maximize conjugation, though slight twisting may occur.[6]

Key Intermolecular Interactions

The crystal packing will be dominated by a network of weak intermolecular interactions. The aldehyde oxygen is the primary hydrogen bond acceptor, likely forming C-H···O interactions with hydrogen atoms from neighboring phenyl or furan rings.

Figure 3: Anticipated intermolecular interactions governing crystal packing.

In crystals of similar molecules, C-H···O interactions often link molecules into dimers or chains.[8] Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules are highly probable and will contribute significantly to the overall stability of the crystal lattice.[9]

Implications for Drug Design and Development

The detailed structural information obtained from this analysis will be invaluable for:

-

Structure-Based Drug Design (SBDD): The precise coordinates of the molecule can be used for docking studies to predict its binding mode within a target active site.

-

Pharmacophore Modeling: Identifying the 3D arrangement of key features (hydrogen bond acceptors/donors, aromatic rings) will help in designing new molecules with improved binding affinity.

-

Intellectual Property: A determined crystal structure and its associated solid-state properties (polymorphs) are crucial components of patent applications for new chemical entities.

By understanding the key intermolecular interactions, medicinal chemists can rationally modify the structure—for instance, by adding substituents to the phenyl ring—to disrupt or enhance crystal packing, thereby tuning physical properties like solubility, or to introduce new interactions with a biological target.

Conclusion

This guide has outlined a comprehensive and technically grounded methodology for determining and analyzing the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The anticipated structural features, derived from extensive data on analogous compounds, provide a robust framework for interpreting the experimental results. The resulting structural knowledge will serve as a critical asset, accelerating the rational design of novel pyrazole-based therapeutic agents and deepening our understanding of structure-property relationships in this vital class of heterocyclic compounds.

References

-

Thangarasu, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

Arshad, M., et al. (2013). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Available at: [Link]

-

Selvam, T. P., et al. (2012). Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available at: [Link]

-

El-Hiti, G. A., et al. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Cherian, B., et al. (2018). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. Available at: [Link]

-

Zheng, C.-Y., & Sun, T.-Q. (2010). Crystal structure of 3-(furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole — methanol (1:1), C19H14N2O · CH3OH. ResearchGate. Available at: [Link]

-

Shaaban, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

-

El-Hiti, G. A., et al. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. PubMed. Available at: [Link]

-

Kiran Kumar, H. C., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 5. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

Introduction: The Pyrazole-4-carbaldehyde Core in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Pyrazoles, five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, represent a cornerstone in the field of medicinal chemistry. Their derivatives are integral components of a wide array of pharmaceuticals, lauded for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Within this privileged scaffold, substituted pyrazole-4-carbaldehydes emerge as exceptionally valuable building blocks. The formyl group at the C4 position acts as a versatile synthetic handle, enabling a vast range of chemical transformations for constructing complex molecular architectures.

Understanding the fundamental physicochemical properties of this molecular class is paramount for any researcher in drug discovery or materials science. These properties—spanning from solid-state structure and electronic character to solubility and reactivity—govern a molecule's behavior from the reaction flask to complex biological systems. This guide provides a detailed examination of these core characteristics, synthesizing technical data with field-proven insights to empower researchers in their synthetic planning and application design.

Part 1: Synthesis and Purification – The Vilsmeier-Haack Reaction

The most prevalent and efficient method for introducing a formyl group onto the pyrazole ring is the Vilsmeier-Haack reaction. This reaction is prized for its reliability in formylating electron-rich heterocyclic compounds.

Causality Behind the Method: The Vilsmeier Reagent

The key to this transformation is the Vilsmeier reagent, a chloroiminium salt, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This reagent serves as a mild electrophile, which is crucial for reacting with the electron-rich pyrazole ring without causing decomposition. The reaction's regioselectivity, favoring the C4 position, is a direct consequence of the electronic distribution within the pyrazole ring, where C4 is most susceptible to electrophilic attack. While other methods like the Duff reaction exist, the Vilsmeier-Haack reaction is generally preferred for its broader substrate scope and higher yields.

Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Pyrazole

This protocol provides a generalized, self-validating methodology. Monitoring by Thin-Layer Chromatography (TLC) at each stage is critical for ensuring reaction completion and purity.

1. Preparation of the Vilsmeier Reagent:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), place anhydrous DMF (3.0 equivalents).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Caution: This reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the Vilsmeier reagent is often indicated by the appearance of a colorless to pale yellow solid or viscous liquid.

2. Formylation Reaction:

-

Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or an appropriate solvent like dichloromethane (DCM).

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The optimal temperature and reaction time (typically 2-12 hours) are substrate-dependent and should be monitored by TLC.

3. Work-up and Purification:

-

Cool the reaction mixture to 0 °C.

-

Carefully and slowly pour the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate to quench the reaction. Caution: Quenching is highly exothermic.

-

Adjust the pH to ~7-8 with a suitable base (e.g., NaHCO₃ or NaOH solution).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). If the product has some water solubility, saturating the aqueous layer with NaCl can improve extraction efficiency.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted pyrazole-4-carbaldehyde.

Table 1: Example Conditions for Vilsmeier-Haack Formylation of Pyrazoles

| Precursor | Reaction Conditions | Yield (%) | Reference |

| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | POCl₃/DMF, 0 °C to 70 °C, 5-6 h | Good | |

| Hydrazones of diacetylcarbazoles | POCl₃/DMF, 70 °C, 5 h | Excellent | |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃/DMF, 0 °C then 120 °C, 2 h | Good | |

| N'-(1-(Aryl)ethylidene)-2-(phenoxy)acetohydrazides | POCl₃/DMF, reflux | Good | N/A |

Part 2: Structural and Spectroscopic Characterization

Rigorous structural elucidation is the bedrock of chemical research. For pyrazole-4-carbaldehydes, a combination of spectroscopic methods and X-ray crystallography provides a complete picture of their molecular architecture.

Spectroscopic Signature

-

¹H NMR Spectroscopy: The most diagnostic signal is the aldehyde proton (CHO), which typically appears as a singlet far downfield, around δ 9.8-10.2 ppm. The pyrazole ring proton at the C5 position (H5) also gives a characteristic singlet, usually in the range of δ 8.1-8.5 ppm. Protons on substituents will appear in their expected regions.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is a key identifier, resonating at approximately δ 183-185 ppm. The pyrazole ring carbons (C3, C4, C5) have distinct chemical shifts that can be influenced by the nature of the substituents.

-

FT-IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group is readily observed in the region of 1660-1680 cm⁻¹.

Table 2: Representative Spectroscopic Data for a Substituted Pyrazole-4-carbaldehyde

(Example: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde)

| Feature | Technique | Characteristic Signal (δ ppm or ν cm⁻¹) |

| Aldehyde Proton (-CHO) | ¹H NMR | 9.86 (singlet) |

| Pyrazole H5 Proton | ¹H NMR | 8.15 (singlet) |

| Aldehyde Carbonyl (-C HO) | ¹³C NMR | 183.1 |

| Pyrazole C3, C4, C5 | ¹³C NMR | 163.0, 110.9, 129.3 |

| Aldehyde C=O Stretch | FT-IR | 1667 |

Definitive Structure: X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, detailing bond lengths, angles, and crucially, intermolecular interactions in the solid state. Studies on various pyrazole-4-carbaldehyde derivatives reveal common packing motifs. These include:

-

Hydrogen Bonding: In N-unsubstituted pyrazoles, the pyrrole-like NH group is a potent hydrogen bond donor, often interacting with the aldehyde oxygen or a pyrazole nitrogen of an adjacent molecule.

-

π-π Stacking: The planar pyrazole and any aromatic substituent rings frequently engage in π-π stacking, with centroid-to-centroid distances typically around 3.8 Å.

-

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the aldehyde oxygen are also common and contribute to the stability of the crystal lattice.

These non-covalent interactions are not merely structural curiosities; they are critical determinants of crystal lattice energy, which in turn influences melting point and solubility.

The Phenomenon of Tautomerism

For N-unsubstituted pyrazoles, the issue of annular prototropic tautomerism is of fundamental importance. This involves the migration of a proton between the two ring nitrogen atoms (N1 and N2), leading to an equilibrium between two distinct tautomeric forms.

The position of this equilibrium is highly sensitive to:

-

Electronic Nature of Substituents: Electron-withdrawing groups tend to favor the tautomer where the NH proton is on the nitrogen atom further away from the substituent. Conversely, electron-donating groups favor the tautomer with the proton on the adjacent nitrogen.

-

Solvent Polarity: The solvent can influence the equilibrium by selectively solvating one tautomer over the other through hydrogen bonding.

-

Physical State: The tautomer that predominates in solution may not be the same one present in the solid crystal, where packing forces dictate the most stable form.

Understanding which tautomer is present under physiological conditions is critical, as the different forms will have distinct hydrogen bonding patterns and dipole moments, leading to different receptor binding affinities.

Part 3: Physicochemical Properties in Drug Development

Beyond structure, several key physicochemical properties dictate the "drug-likeness" of a molecule.

Electronic Properties and Reactivity

The substituents on the pyrazole ring modulate the electronic properties of the entire molecule. Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density of the ring and make the aldehyde carbon more electrophilic. Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect. This electronic tuning is a powerful tool for medicinal chemists to optimize a compound's reactivity and its potential for forming key interactions with a biological target. The aldehyde group itself is a gateway for further chemical diversification through reactions such as:

-

Condensation with amines to form Schiff bases

-

Oxidation to carboxylic acids

-

Reduction to alcohols

-

Wittig reactions to form alkenes

Solubility

Aqueous solubility is a critical factor for oral bioavailability. Pyrazole derivatives, being relatively planar and aromatic, often exhibit low aqueous solubility due to strong, stable crystal lattice packing.

Experimental Protocol: Kinetic Solubility Measurement

-

Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature.

-

Filter the solution through a 0.45 µm filter to remove any precipitated compound.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS. This concentration represents the kinetic solubility.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between an oily (octanol) and an aqueous phase, is described by the partition coefficient, LogP. It is a key predictor of a drug's ability to cross cell membranes.

-

Calculated LogP: For the parent 1H-pyrazole-4-carbaldehyde, the calculated XLogP3 is -0.9, indicating a relatively hydrophilic nature.

-

Modulation by Substituents: The LogP value is highly dependent on the substituents. Adding lipophilic groups (e.g., phenyl, tert-butyl) will increase the LogP, while adding polar groups (e.g., -OH, -COOH) will decrease it. This property must be carefully balanced; while high lipophilicity can improve membrane permeability, it can also lead to poor solubility and increased metabolic clearance.

Table 3: Key Physicochemical Properties of 1H-Pyrazole-4-carbaldehyde

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 96.09 g/mol | Adheres to Lipinski's Rule of Five (MW < 500) |

| XLogP3 | -0.9 | Indicates hydrophilicity; will increase with substitution |

| Hydrogen Bond Donors | 1 | The N-H group is a key interaction point |

| Hydrogen Bond Acceptors | 2 | The pyridine-like N and aldehyde O can interact with biological targets |

| Rotatable Bonds | 1 | Low number indicates conformational rigidity, which can be favorable for binding |

Conclusion: A Versatile Scaffold with Tunable Properties

Substituted pyrazole-4-carbaldehydes represent a class of molecules with immense value in synthetic and medicinal chemistry. Their straightforward synthesis, primarily via the Vilsmeier-Haack reaction, makes them highly accessible starting materials. The true power of this scaffold lies in its tunability. Through judicious choice of substituents on the pyrazole ring, researchers can precisely modulate a wide range of physicochemical properties—from electronic character and solid-state packing to solubility and lipophilicity. This control allows for the rational design of molecules with optimized characteristics for specific applications, particularly in the development of novel therapeutics. A thorough understanding of the principles outlined in this guide is essential for any scientist seeking to unlock the full potential of this privileged heterocyclic core.

References

- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.

-

Elmaaty, T. A. (2025). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Various Authors. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Retrieved from [Link]

-

Ather, F., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3170. Retrieved from [Link]

-

Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24. Retrieved from [Link]

A Multi-Tiered Strategy for the Initial Toxicity Assessment of 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Abstract

The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery and chemical safety assessment. This guide presents a comprehensive, multi-tiered strategy for the initial toxicity assessment of the novel compound 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (MFPPC). Lacking extensive public data, a de novo assessment is required. This document outlines a logical, field-proven workflow, beginning with rapid in silico predictions to forecast potential hazards, followed by a robust suite of in vitro assays to measure cytotoxicity and genotoxicity. The causality behind each experimental choice is detailed, emphasizing the integration of computational and biological data to build a foundational safety profile. Protocols are grounded in authoritative standards, such as OECD guidelines, ensuring scientific rigor and regulatory relevance for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Early Safety Profiling

This compound (MFPPC), CAS 210825-08-4, is a heterocyclic compound featuring a pyrazole core.[1] Pyrazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] However, the structural alerts within MFPPC—namely the furan ring and the pyrazole nucleus—necessitate a thorough and early investigation into its toxicological profile. The goal of an initial toxicity assessment is not to conduct an exhaustive characterization, but to rapidly identify potential "red flags" that could lead to compound attrition in later, more costly stages of development.[5][6]

This guide proposes a tiered approach, starting with the most resource-efficient methods and progressing to more complex biological assays. This strategy allows for early, data-driven decisions regarding the continued development of MFPPC or structurally related analogues.

Tier 1: In Silico Computational Toxicology Assessment

The foundational step in any modern toxicity assessment is the use of in silico models to predict a compound's potential adverse effects based on its chemical structure.[5] This approach, which leverages Quantitative Structure-Activity Relationship (QSAR) models, is cost-effective, rapid, and reduces the reliance on animal testing.[5][7] The underlying principle is that structurally similar molecules often exhibit similar biological activities, including toxicity.[8]

Rationale for In Silico Screening

The primary objective is to screen MFPPC against a wide array of toxicological endpoints to guide subsequent in vitro testing. By identifying potential liabilities such as mutagenicity, carcinogenicity, or hepatotoxicity computationally, laboratory resources can be focused on confirming these predictions and investigating mechanisms of action.[5][8]

Recommended In Silico Tools & Endpoints

A weight-of-evidence approach using multiple software tools is recommended to increase confidence in the predictions.[9]

-

Expert Rule-Based Systems: (e.g., DEREK Nexus) - Identifies toxicophores (structural fragments associated with toxicity).

-

Statistical-Based Systems: (e.g., OECD QSAR Toolbox, VEGA, ToxTree) - Compares the molecule to databases of compounds with known toxicological data.[9][10]

-

Machine Learning Models: (e.g., ToxiM, toxCSM) - Use advanced algorithms trained on large datasets to predict a wide range of toxic effects.[11][12][13]

Data Presentation: Predicted Toxicological Profile

The results should be consolidated into a clear, summary table.

| Toxicological Endpoint | Prediction (Positive/Negative/Equivocal) | Confidence Level | Software/Model Used |

| Bacterial Mutagenicity (Ames) | Predicted Value | Predicted Value | OECD QSAR Toolbox, VEGA |

| Carcinogenicity (Rodent) | Predicted Value | Predicted Value | CASE Ultra, DEREK Nexus |

| Hepatotoxicity (DILI) | Predicted Value | Predicted Value | toxCSM |

| hERG Inhibition | Predicted Value | Predicted Value | ACD/Percepta |

| Skin Sensitization | Predicted Value | Predicted Value | ToxTree |

Workflow for In Silico Assessment

The following diagram illustrates the logical flow for the computational assessment phase.

Caption: A streamlined workflow for predicting toxicity using multiple computational models.

Tier 2: In Vitro Cytotoxicity Assessment

Following the in silico screen, the next essential step is to determine the concentration range at which MFPPC exhibits cytotoxic effects on living cells.[14] This provides a direct measure of the compound's potency and is crucial for dose selection in subsequent, more specific assays like genotoxicity tests.[15][16][17]

Rationale for Cytotoxicity Testing

The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces a biological function (like cell viability) by 50%.[15] This value is a fundamental parameter of a compound's potency.[16] Testing against a panel of cell lines, including both cancerous and non-cancerous human cells (e.g., HepG2 liver cells and HEK293 kidney cells), can provide an early indication of selectivity.[14][18]

Key Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][18]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture human cell lines (e.g., HepG2, HeLa, HEK293) under standard conditions (37°C, 5% CO2).

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of MFPPC in dimethyl sulfoxide (DMSO).

-

Perform a serial dilution to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of MFPPC. Include vehicle control (DMSO only) and untreated control wells.

-

Incubate for a defined period, typically 24 or 48 hours.[18]

-

-

MTT Addition:

-

Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Data Presentation: Cytotoxicity Profile

IC50 values should be presented in a clear, tabular format.

| Cell Line | Cancer Type / Origin | Incubation Time (h) | IC50 (µM) ± SD |

| HeLa | Cervical Cancer | 48 | Insert Value |

| MCF-7 | Breast Adenocarcinoma | 48 | Insert Value |

| HepG2 | Liver Hepatoma | 48 | Insert Value |

| HEK293 | Human Embryonic Kidney | 48 | Insert Value |

Workflow for In Vitro Cytotoxicity Testing

Caption: A parallel workflow for assessing both gene mutation and chromosomal damage potential.

Data Integration and Decision-Making

The true value of this tiered approach lies in the synthesis of all data points to form a coherent initial risk assessment. No single assay is definitive; rather, the collective evidence guides the decision-making process.

Interpreting the Results

-

In Silico Alerts: Positive predictions from computational models serve as warnings that require confirmation. If in silico models predict mutagenicity and the Ames test is positive, confidence in the hazard is high.

-

Cytotoxicity: High potency (low IC50 value) is not inherently negative (e.g., in oncology), but a small margin between the effective concentration and the cytotoxic concentration (a narrow therapeutic window) can be a significant liability.

-

Genotoxicity: A positive result in either the Ames or micronucleus assay is a serious finding. A positive Ames test suggests the compound is a mutagen. A positive micronucleus test indicates it damages chromosomes. A positive result in both assays, particularly with metabolic activation, is a major red flag for continued development.

Decision-Making Framework

The integrated data enables a clear decision path.

Caption: A logic diagram for making decisions based on integrated toxicity data.

Conclusion

The initial toxicity assessment of a novel chemical entity like this compound is a critical exercise in risk management. The multi-tiered strategy presented here, combining in silico prediction with targeted in vitro cytotoxicity and genotoxicity assays, provides a robust and efficient framework for generating a foundational safety profile. This approach ensures that decisions on whether to advance, modify, or halt the development of a compound are based on sound scientific evidence, ultimately saving resources and prioritizing the safest possible chemical candidates for further study.

References

-

Valerio, L. G. (2009). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Nanomedicine and Nanobiotechnology, 1(3), 299-311. Available at: [Link]

-

PozeSCAF. (n.d.). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. Available at: [Link]

-

Al-Ostath, A. I., et al. (2018). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Medicinal Chemistry Research, 27(4), 1146-1158. Available at: [Link]

-

Al-Amiery, A. A., et al. (2019). New pyrazole derivatives and investigate their toxic effect in Hella and RD cancer cells lines. Research Journal of Pharmacy and Technology, 12(9), 4349-4354. Available at: [Link]

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Available at: [Link]

-

Biotoxicity. (n.d.). Mutagenicity Testing. Available at: [Link]

-

NANoREG. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Available at: [Link]

-

Labcorp. (n.d.). Exploring In Silico Modeling: Applications in Drug Development. Available at: [Link]

-

Vamathevan, J. J., et al. (2019). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. WIREs Computational Molecular Science, 9(5), e1408. Available at: [Link]

-

Wikipedia. (n.d.). Ames test. Available at: [Link]

-

Elyan, E., et al. (2021). In silico toxicology: comprehensive benchmarking of multi-label classification methods applied to chemical toxicity data. Journal of Cheminformatics, 13(1), 1-20. Available at: [Link]

-

ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Available at: [Link]

-

Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Available at: [Link]

-

Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Available at: [Link]

-

Sharma, A. K., et al. (2018). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology, 9, 789. Available at: [Link]

-

Pires, D. E. V., et al. (2021). toxCSM: Comprehensive Prediction of Small Molecule Toxicity Profiles. Journal of Chemical Information and Modeling, 61(6), 2687-2693. Available at: [Link]

-

XCellR8. (n.d.). In Vitro Micronucleus Test. Available at: [Link]

-

Yauk, C. L., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Expert Opinion on Drug Discovery, 11(3), 287-298. Available at: [Link]

-

de Faria, F. C., et al. (2015). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Basic & Clinical Pharmacology & Toxicology, 117(3), 173-181. Available at: [Link]

-

OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Available at: [Link]

-

JoVE. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. Available at: [Link]

-

Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

-

Pharmaron. (n.d.). Genetic Toxicology. Available at: [Link]

-

RE-Place. (n.d.). In vitro mammalian cell micronucleus test. Available at: [Link]

-

Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Available at: [Link]

-

ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

-

ResearchGate. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Available at: [Link]

-

JRC Publications Repository. (n.d.). Review of Software Tools for Toxicity Prediction. Available at: [Link]

-

ToxNavigation. (n.d.). Software Tools used in Computation Toxicology. Available at: [Link]

-

ResearchGate. (2025). (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Available at: [Link]

-

OECD. (2013). OECD GUIDELINES FOR THE TESTING OF CHEMICALS - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Available at: [Link]

-

National Toxicology Program (NTP). (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Available at: [Link]

-

OECD. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. Available at: [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-

ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

Journal of Advanced Scientific Research. (2021). A Comprehensive Review on Synthesis and Applications of Pyrazole Molecules and their Analogues. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

-

PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciensage.info [sciensage.info]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pozescaf.com [pozescaf.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labcorp.com [labcorp.com]

- 10. toxnavigation.com [toxnavigation.com]

- 11. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. toxCSM | Home [biosig.lab.uq.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. ijprajournal.com [ijprajournal.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. oecd.org [oecd.org]

- 18. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone structural motif in modern medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including analgesics, anti-inflammatory agents, and anti-cancer drugs.[2][3] Among the various functionalized pyrazoles, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The formyl group at the C4 position acts as a reactive handle for a multitude of chemical transformations, enabling the construction of complex, biologically active molecules and advanced materials.[1][4][5]

The Vilsmeier-Haack (V-H) reaction is a powerful and widely adopted method for the direct formylation of electron-rich aromatic and heteroaromatic systems.[6][7][8] Its application to the pyrazole ring provides a regioselective and efficient route to pyrazole-4-carbaldehydes, making it an indispensable tool for synthetic chemists.[4][9] This guide offers a comprehensive examination of the V-H synthesis of pyrazole-4-carbaldehydes, delving into its mechanistic underpinnings, experimental protocols, and optimization strategies to provide a field-proven resource for laboratory application.

The Pyrazole Nucleus: A Tale of Two Nitrogens and an Electron-Rich Carbon

To understand why the Vilsmeier-Haack reaction is so effective for this transformation, one must first appreciate the electronic landscape of the pyrazole ring. Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[10] One nitrogen atom is "pyrrole-like" (with an associated hydrogen or substituent and its lone pair contributing to the 6π aromatic system), while the other is "pyridine-like" (with its lone pair residing in an sp² orbital in the plane of the ring, not participating in aromaticity).[11][12]

This arrangement creates an uneven distribution of electron density across the ring's carbon atoms. The two electronegative nitrogen atoms pull electron density away from the adjacent C3 and C5 positions, rendering them relatively electron-deficient.[3][10][11] In contrast, the C4 position experiences the highest electron density, making it the most nucleophilic carbon and the prime target for electrophilic attack.[3][10][11] This inherent electronic bias is the fundamental reason for the high regioselectivity of the Vilsmeier-Haack reaction, which overwhelmingly favors formylation at the C4 position.

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The reaction proceeds through a well-defined, three-stage mechanism: formation of the electrophile, electrophilic attack by the pyrazole, and subsequent hydrolysis to yield the aldehyde.

Stage 1: Formation of the Vilsmeier Reagent

The true electrophile in this reaction, the Vilsmeier reagent, is a chloroiminium salt.[7][13][14] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[4][8][13] The oxygen atom of DMF attacks the electrophilic phosphorus center of POCl₃, leading to the formation of an intermediate that eliminates a dichlorophosphate anion to yield the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][8] This step is highly exothermic and moisture-sensitive; therefore, anhydrous conditions and strict temperature control are critical for success.[4]

Stage 2: Electrophilic Aromatic Substitution

The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[6] This attack breaks the aromaticity of the pyrazole ring momentarily, forming a cationic intermediate known as a sigma complex. A proton is then abstracted from the C4 position, restoring aromaticity and generating a neutral iminium salt intermediate attached to the pyrazole ring.[7]

Stage 3: Hydrolysis to the Aldehyde

The final step is the hydrolysis of the iminium salt during the aqueous work-up.[7][8] Water attacks the iminium carbon, and after a series of proton transfers and elimination of a secondary amine (dimethylamine), the desired pyrazole-4-carbaldehyde is formed.[7][8]

Caption: The Vilsmeier-Haack reaction mechanism for pyrazole formylation.

A Validated Experimental Protocol

This general protocol serves as a robust starting point and should be optimized for specific substrates. Adherence to safety protocols is paramount due to the hazardous nature of the reagents.

Safety Precautions:

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive.[4] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen or argon atmosphere, place anhydrous DMF (3-6 equivalents).

-

Cool the flask to 0-5 °C using an ice-water bath.[4]

-

Slowly add POCl₃ (1.2-4 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[4]

-

After the addition is complete, stir the resulting mixture (which may become a colorless to pale yellow solid or viscous liquid) at 0-5 °C for 15-30 minutes to ensure complete formation of the reagent.[4][9]

-

-

Formylation Reaction:

-

Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Once the addition is complete, the reaction mixture can be stirred at room temperature or heated (e.g., 70-90 °C) depending on the reactivity of the pyrazole substrate.[4][15][16]

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).[4]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice or into an ice-cold saturated sodium bicarbonate solution to quench the reaction and hydrolyze the intermediate. This step is highly exothermic and should be performed with caution.[4]

-

Stir the resulting mixture until hydrolysis is complete. The pH can be adjusted to neutral or slightly basic with a suitable base (e.g., NaHCO₃ or NaOH solution).

-

Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to afford the pure pyrazole-4-carbaldehyde.[6]

-

Caption: A typical experimental workflow for the V-H synthesis.

Reaction Scope and Troubleshooting

The success of the Vilsmeier-Haack formylation is highly dependent on the electronic nature of the pyrazole substrate.

| Substituent Type on Pyrazole Ring | Effect on Reactivity | Typical Reaction Conditions |

| Electron-Donating Groups (EDGs) (e.g., alkyl, alkoxy) | Increases electron density at C4, accelerating the reaction. | Milder conditions (room temperature to moderate heating) are often sufficient. |

| Electron-Withdrawing Groups (EWGs) (e.g., nitro, cyano, aryl with EWGs) | Decreases nucleophilicity of the pyrazole ring, slowing or inhibiting the reaction.[1][4] | Requires more forcing conditions, such as higher temperatures (e.g., >100°C), longer reaction times, or a larger excess of the Vilsmeier reagent.[1][4] |

| Halogens (e.g., Chloro) | Moderately deactivating but can still undergo formylation, often requiring elevated temperatures.[1][17] | Heating (e.g., 120°C) and an excess of V-H reagent are typically necessary for good conversion.[1] |

| N1-Unsubstituted Pyrazoles | Often fail to undergo formylation at the C4 position under standard conditions, potentially due to N-formylation or complexation with the reagent.[18] | Protection of the N1 position is generally required for successful C4 formylation. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture contamination.[4]2. Insufficiently Reactive Substrate: Strong EWGs on the pyrazole ring.[1][4]3. Incomplete Reaction: Insufficient time or temperature. | 1. Ensure all glassware is flame-dried and reagents are anhydrous. Prepare the reagent fresh and use it immediately.[4]2. Increase the excess of Vilsmeier reagent (e.g., up to 10 equivalents) and/or increase the reaction temperature.[4][15]3. Monitor the reaction by TLC and extend the reaction time or increase the temperature if the starting material persists.[4] |

| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and poor temperature control can cause decomposition.[4]2. Substrate Decomposition: Substrate is unstable under the reaction conditions. | 1. Maintain strict temperature control, especially during reagent preparation and substrate addition.[4]2. Attempt the reaction at a lower temperature for a longer duration. |

| Difficulty in Isolating Product | 1. Product is Water-Soluble: The formyl group can increase polarity.2. Emulsion Formation: Occurs during aqueous/organic extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase.[4]2. Add brine to help break the emulsion or filter the mixture through a pad of Celite®.[4] |

Conclusion

The Vilsmeier-Haack reaction is a robust and highly regioselective method for the synthesis of pyrazole-4-carbaldehydes. Its reliability stems from the inherent electronic properties of the pyrazole nucleus, which direct the electrophilic Vilsmeier reagent to the electron-rich C4 position. By understanding the reaction mechanism, adhering to strict anhydrous and temperature-controlled experimental conditions, and anticipating the influence of substrate electronics, researchers can effectively leverage this reaction to produce valuable synthetic intermediates. The insights and protocols detailed in this guide provide a solid foundation for the successful application of this cornerstone reaction in drug discovery and beyond.

References

-

Vilsmeier-Haack Reaction | NROChemistry. (URL: [Link])

-

Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

-

Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. (URL: [Link])

-

Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

-

Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? - Quora. (URL: [Link])

-

Vilsmeier reagent - Wikipedia. (URL: [Link])

-

Pyrazole - SlideShare. (URL: [Link])

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 0-0. (URL: [Link])

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (URL: [Link])

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. (URL: [Link])

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. (URL: [Link])

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (URL: [Link])

-

Rajput, S. S., et al. (2015). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. (URL: [Link])

-

Gomha, S. M., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. (URL: [Link])

-

Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate. (URL: [Link])

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (URL: [Link])

-

Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

-

Tumkevičius, S., et al. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. (URL: [Link])

-

Abdel-Megeid, B. F. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of Sulfur Chemistry. (URL: [Link])

-

Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. (URL: [Link])

-